2-(3,3-Dimethyl-5-phenyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(3,3-Dimethyl-5-phenyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-5-phenyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be synthesized through a Fischer indole synthesis.
Functionalization of the Indole Ring: Introduction of the 3,3-dimethyl and 5-phenyl groups can be achieved through Friedel-Crafts alkylation and acylation reactions.
Formation of the Indene-1,3-dione Moiety: The indene-1,3-dione structure can be synthesized through cyclization reactions involving appropriate diketone precursors.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-5-phenyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-5-phenyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-(3,3-Dimethyl-5-phenyl-3H-indol-2-yl)-1H-indene-1,3(2H)-dione is unique due to its specific structural features, such as the combination of indole and indene-1,3-dione moieties. This unique structure may confer distinct chemical properties and biological activities compared to other indole derivatives.
Properties
CAS No. |
917918-56-0 |
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Molecular Formula |
C25H19NO2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(3,3-dimethyl-5-phenylindol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C25H19NO2/c1-25(2)19-14-16(15-8-4-3-5-9-15)12-13-20(19)26-24(25)21-22(27)17-10-6-7-11-18(17)23(21)28/h3-14,21H,1-2H3 |
InChI Key |
YLFKSNXNMDZVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=CC=C3)N=C1C4C(=O)C5=CC=CC=C5C4=O)C |
Origin of Product |
United States |
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